3-(甲硫基)吡咯烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

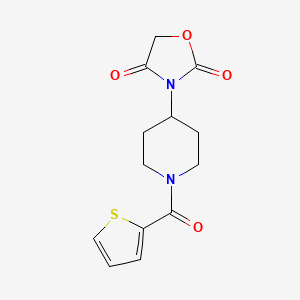

描述

3-(Methylthio)pyrrolidine, also known as 3-MTP, is a heterocyclic organic compound. It has a molecular formula of C6H13NS and is widely used in various scientific experiments. The compound has a molecular weight of 117.22 .

Synthesis Analysis

Pyrrolidines can be synthesized through various methods. One efficient method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another approach involves the acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols . The reaction system provides several types of pyrrolidines and piperidines in very good yields .

Molecular Structure Analysis

The pyrrolidine ring is a five-membered nitrogen-containing ring . The presence of the nitrogen atom contributes to the polarity of the molecules, producing a dipole moment and a marked polar surface area . The pyrrolidine nucleus with that of carbocyclic cyclopentane and aromatic pyrrole .

Chemical Reactions Analysis

Pyrrolidines can undergo various chemical reactions. For instance, readily available and stable O-benzoylhydroxylamines can act as alkyl nitrene precursors, providing various pyrrolidines in very good yields . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters .

Physical And Chemical Properties Analysis

3-(Methylthio)pyrrolidine has a molecular weight of 117.22 . It is a liquid in its physical form .

科学研究应用

- 3-(Methylthio)pyrrolidine exhibits antioxidant activity due to its sulfur-containing moiety. It can scavenge free radicals and protect cells from oxidative damage. Researchers have explored its potential in preventing oxidative stress-related diseases .

- Studies suggest that 3-(Methylthio)pyrrolidine possesses anti-inflammatory properties. It may modulate inflammatory pathways and reduce inflammation in various tissues. Further investigations are ongoing to understand its mechanisms .

- The compound has demonstrated antibacterial and antifungal effects. Researchers have investigated its potential as a novel antimicrobial agent against pathogenic bacteria and fungi .

- 3-(Methylthio)pyrrolidine has shown promise as an antiparasitic agent. It may inhibit the growth of parasites and helminths, making it relevant for parasitic infections .

- Some studies indicate that 3-(Methylthio)pyrrolidine could influence neurotransmitter systems. Its neuropharmacological effects are being explored for potential therapeutic applications in neurological disorders .

- Researchers have investigated the protective effects of 3-(Methylthio)pyrrolidine on various organs, including the liver, kidney, and heart. It may mitigate damage caused by oxidative stress or inflammation .

Antioxidant Properties

Anti-Inflammatory Effects

Antibacterial and Antifungal Activity

Antiparasitic and Anthelmintic Properties

Neuropharmacological Applications

Organ Protective Effects

作用机制

Target of Action

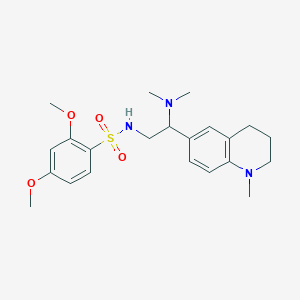

Pyrrolidine derivatives are known to interact with a wide range of biological targets, contributing to their diverse therapeutic potential .

Mode of Action

Pyrrolidine derivatives are known for their ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring . These properties may influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

A study on the biosynthetic pathway of tetramate bripiodionen, a compound bearing a 3-(2h-pyran-2-ylidene)pyrrolidine-2,4-dione skeleton, might provide some insights into the potential pathways influenced by pyrrolidine derivatives .

Pharmacokinetics

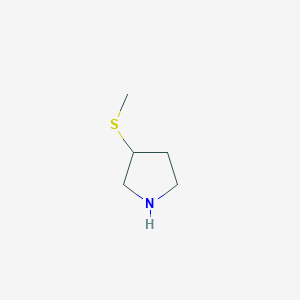

The challenge was overcome by the discovery of a novel 3(S)-thiomethyl pyrrolidine analog, suggesting that modifications to the pyrrolidine structure can improve its pharmacokinetic properties .

Result of Action

Pyrrolidine derivatives have been associated with a variety of biological activities, including anticancer, anti-inflammatory, antiviral, and antituberculosis effects .

Action Environment

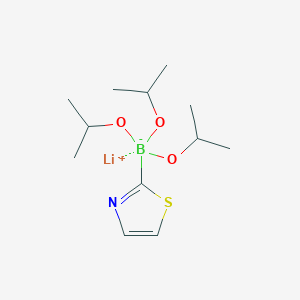

The selection of boron reagents for suzuki–miyaura coupling, a reaction often used in the synthesis of pyrrolidine derivatives, can be influenced by various factors, suggesting that the environment could potentially impact the action of 3-(methylthio)pyrrolidine .

安全和危害

While specific safety data for 3-(Methylthio)pyrrolidine was not found, it’s important to handle all chemicals with care. Pyrrolidine, a related compound, is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity .

未来方向

Pyrrolidine derivatives, including 3-(Methylthio)pyrrolidine, continue to be of interest in drug discovery due to their wide range of biological activities . They serve as a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . Future research may focus on the design of new pyrrolidine compounds with different biological profiles .

属性

IUPAC Name |

3-methylsulfanylpyrrolidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NS/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRUWMEUBLIEWGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CCNC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Methylthio)pyrrolidine | |

CAS RN |

164666-10-8 |

Source

|

| Record name | 3-(methylsulfanyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2442386.png)

![1-{[(Propan-2-yl)carbamoyl]methyl}cyclopentane-1-carboxylic acid](/img/structure/B2442387.png)

![4-[(2,6-Dimethyl-4-nitrophenoxy)acetyl]morpholine](/img/structure/B2442388.png)

![(E)-3-[3-(3,4-dimethoxyphenyl)-1-phenylpyrazol-4-yl]-2-(3-methylphenyl)prop-2-enenitrile](/img/structure/B2442390.png)

![(E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(1,3-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one](/img/structure/B2442391.png)

![methyl 5-((3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)methyl)furan-2-carboxylate](/img/structure/B2442393.png)

![1-((1R,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2442394.png)

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(2-methoxy-5-methylphenyl)oxalamide](/img/structure/B2442400.png)

![(2E,NZ)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2442404.png)